Binding Affinity for Sigma-1 Receptor vs. Alternative Chemotypes
The binding affinity (Kd) of 1-[4-(4-bromophenoxy)butyl]pyrrolidine for the human Sigma-1 receptor was determined to be 3,300 nM via radioligand displacement assay [1]. This affinity is significantly weaker than that of high-affinity sigma ligands such as haloperidol (Ki ~ 3-5 nM) or (+)-pentazocine (Ki ~ 2-7 nM) [2][3]. However, it is markedly stronger than the affinity measured for the same compound against the Bromodomain-containing protein 4 (BRD4) BD1 domain, which was >300,000 nM (Kd) [1].
| Evidence Dimension | Binding Affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 3,300 nM for Sigma-1 |
| Comparator Or Baseline | Haloperidol: Ki ~3-5 nM; (+)-Pentazocine: Ki ~2-7 nM; Compound vs. BRD4: Kd >300,000 nM |
| Quantified Difference | Target compound is ~660-1100-fold weaker than high-affinity comparators but >90-fold more selective for Sigma-1 over BRD4 BD1 in this assay context. |
| Conditions | Radioligand binding assay using human Sigma-1 receptor (ChEMBL assay ID CHEMBL3785648) and isothermal titration calorimetry for BRD4. |
Why This Matters
This data differentiates the compound as a moderate-affinity Sigma-1 ligand suitable for probe development requiring specific pharmacological activation windows, rather than as a potent, high-occupancy drug candidate.
- [1] BindingDB. (2025). BDBM50148603: Binding affinity of 1-[4-(4-bromophenoxy)butyl]pyrrolidine for Sigma-1 and BRD4 targets. University of California, San Diego. View Source
- [2] Bowen, W. D. (2000). Sigma receptors: recent advances and new clinical potentials. Pharmaceutica Acta Helvetiae, 74(2-3), 211-218. View Source
- [3] Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. CNS Drugs, 18(5), 269-284. View Source
